molecular formula C82H86Cl4N8O29 B024650 Kibdelin B CAS No. 103528-49-0

Kibdelin B

Katalognummer B024650
CAS-Nummer: 103528-49-0
Molekulargewicht: 1789.4 g/mol
InChI-Schlüssel: ZEWPEKFPIQQXCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Kibdelin B is a natural product that has been isolated from the fungus Aspergillus kibdelii. It has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. Kibdelin B has been found to possess several biological activities, including antitumor, antifungal, and antibacterial properties.

Wissenschaftliche Forschungsanwendungen

Glycopeptide Antibiotics

Kibdelin B is identified as a significant component of a glycopeptide antibiotic complex isolated from Kibdelosporangium aridum subsp. largum. This complex, including Kibdelin B, is derived from mannosyl aglycon and exhibits structures different from other antibiotics in the series due to variations at the C-6 position of the amino sugar. These distinctions are crucial in the development of new antibiotics with unique properties (Folena-Wasserman et al., 1986).

Antibacterial Properties

Studies have shown that Kibdelin B and its related compounds possess significant antibacterial properties. These glycopeptides demonstrate effectiveness against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, and are considered for their potential in long-acting therapeutic applications (Shearer et al., 1986).

Anticancer Potential

Kibdelin B belongs to the kibdelone family, which has been identified as possessing potent and selective cytotoxicity against various human tumor cell lines. The unique structural aspects of kibdelones, including Kibdelin B, contribute to their efficacy in targeting cancer cells and present a promising area for the development of new anticancer drugs (Ratnayake et al., 2007).

Research in Synthetic Chemistry

There is significant interest in the synthetic chemistry community regarding Kibdelin B. Efforts to synthesize and evaluate its structural components reveal insights into the drug's pharmacological properties and potential modifications to enhance its efficacy (Sloman et al., 2011).

Broader Implications

Beyond its direct applications, Kibdelin B and its derivatives have implications in various fields such as genetic studies, disease research, and the understanding of specific cellular processes. These broader implications are evident in research exploring the genetic aspects of diseases and cellular mechanisms, where Kibdelin B's effects or structural components may provide valuable insights (Haggarty, 2007).

Eigenschaften

CAS-Nummer

103528-49-0

Produktname

Kibdelin B

Molekularformel

C82H86Cl4N8O29

Molekulargewicht

1789.4 g/mol

IUPAC-Name

5,15,32,65-tetrachloro-64-[4,5-dihydroxy-3-(hydroxymethyl)-6-(9-methyldecanoylamino)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C82H86Cl4N8O29/c1-30(2)9-7-5-4-6-8-10-54(101)88-79-69(107)66(104)41(28-95)81(123-79)122-72-51-22-34-23-52(72)119-71-43(84)19-35(20-44(71)85)65(103)63-78(114)92-61(80(115)116)39-24-36(97)25-50(120-82-70(108)68(106)67(105)53(29-96)121-82)55(39)38-17-31(11-14-45(38)98)58(74(110)94-63)89-75(111)59(34)90-76(112)60-40-26-37(27-47(100)56(40)86)117-49-21-32(12-15-46(49)99)57(87-3)73(109)93-62(77(113)91-60)64(102)33-13-16-48(118-51)42(83)18-33/h11-27,30,41,53,57-70,79,81-82,87,95-100,102-108H,4-10,28-29H2,1-3H3,(H,88,101)(H,89,111)(H,90,112)(H,91,113)(H,92,114)(H,93,109)(H,94,110)(H,115,116)

InChI-Schlüssel

ZEWPEKFPIQQXCA-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O

Kanonische SMILES

CC(C)CCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O

Synonyme

kibdelin B

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.